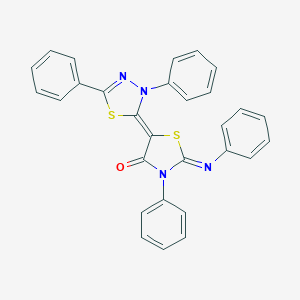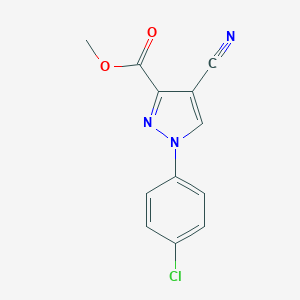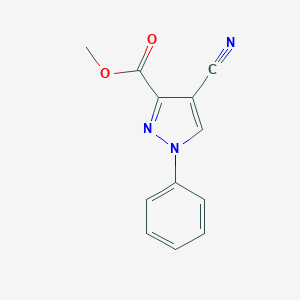
5-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one, also known as DTT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DTT has been studied extensively for its ability to inhibit the growth of cancer cells and its anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 5-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various enzymes and signaling pathways involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
5-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to improve insulin sensitivity and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments include its ability to inhibit the growth of cancer cells and its anti-inflammatory properties. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
Future research on 5-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one could focus on its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and oxidative stress. Additionally, further studies could be conducted to investigate the safety and efficacy of 5-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one in preclinical and clinical trials. Finally, research could be conducted to develop more efficient and cost-effective methods for synthesizing 5-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one.
Méthodes De Synthèse
5-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one can be synthesized through a multi-step reaction process involving the condensation of 2-aminothiazole, benzaldehyde, and phenyl isothiocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
5-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activity of inflammatory enzymes. 5-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in cell proliferation.
Propriétés
Formule moléculaire |
C29H20N4OS2 |
|---|---|
Poids moléculaire |
504.6 g/mol |
Nom IUPAC |
(5E)-5-(3,5-diphenyl-1,3,4-thiadiazol-2-ylidene)-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H20N4OS2/c34-27-25(35-29(30-22-15-7-2-8-16-22)32(27)23-17-9-3-10-18-23)28-33(24-19-11-4-12-20-24)31-26(36-28)21-13-5-1-6-14-21/h1-20H/b28-25+,30-29? |
Clé InChI |
NGRTYITZDSHXIQ-ZQJPHITKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=NN(/C(=C\3/C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)/S2)C6=CC=CC=C6 |
SMILES |
C1=CC=C(C=C1)C2=NN(C(=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)S2)C6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C(=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)S2)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(Z)-2-(2-hydroxyanilino)-1,2-diphenylethenyl]iminocyclohexa-2,4-dien-1-one](/img/structure/B283014.png)
![N-[1-methyl-2-(1-naphthylimino)propylidene]naphthalen-1-amine](/img/structure/B283016.png)
![N-(1-naphthyl)-N-[2-(1-naphthylimino)ethylidene]amine](/img/structure/B283017.png)
![N-(2-{[(2-cyanophenyl)imino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B283018.png)
![N-[1,3-bis(phenoxyacetyl)-2-sulfido-1,3,2-diazaphospholidin-2-yl]-N,N-diethylamine](/img/structure/B283022.png)
![Methyl 6-benzyl-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283023.png)
![Methyl 6-benzyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283024.png)
![Methyl 6-benzyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283025.png)



![Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283030.png)
![Methyl 1-(4-chlorophenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283034.png)
![Ethyl 1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283035.png)